N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-15-9-16(2)12-27(11-15)34(29,30)19-6-3-17(4-7-19)23(28)26-24-25-20(13-33-24)18-5-8-21-22(10-18)32-14-31-21/h3-8,10,13,15-16H,9,11-12,14H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBCQTXJVLGDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling with the piperidine and benzamide components. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide. The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzamide-thiazole derivatives from the literature:
Key Observations:
Structural Variations: The target compound uniquely combines a 1,3-benzodioxole-thiazole motif with a 3,5-dimethylpiperidine sulfonyl group. This sulfonyl group may enhance solubility compared to non-sulfonylated analogs like those in . Compound 10 () shares the 1,3-benzodioxole moiety but replaces the sulfonyl group with an isoindole dione, which likely alters target specificity (e.g., cyclophilin vs. kinase targets) . Compound 3 () lacks the sulfonyl group and benzodioxole but demonstrates significant bioactivity in plant growth modulation, suggesting the thiazole-benzamide scaffold is versatile across applications .
Pharmacological Implications: The 3,5-dimethylpiperidine sulfonyl group in the target compound may confer selectivity for transmembrane receptors (e.g., GPCRs) due to its bulky, lipophilic nature, analogous to CPCCOEt’s noncompetitive antagonism at mGluR1 via transmembrane domain interactions . By contrast, Compound 7 () features a thioxo-thiazolidinone group, which is common in protease inhibitors but absent in the target compound, indicating divergent mechanisms .
Synthetic and Analytical Considerations :
- The dimethylpiperidine sulfonyl group in the target compound may complicate crystallographic analysis compared to simpler analogs. Software suites like SHELXL () and WinGX () are critical for resolving such complex structures .
Biological Activity
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzodioxole moiety, which has been associated with various biological activities, including antidiabetic and anticancer properties. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 388.44 g/mol
- CAS Number : 930452-86-1
Antidiabetic Properties
Recent studies have shown that derivatives of benzodioxole, similar to the compound , exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, a related compound demonstrated an IC50 value of 0.68 µM against α-amylase, suggesting potent antidiabetic potential . The inhibition of this enzyme can lead to reduced blood glucose levels and improved glycemic control.
In vivo studies using streptozotocin-induced diabetic mice indicated that these compounds could significantly lower blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This suggests that this compound may also exhibit similar antidiabetic effects.
Anticancer Activity
The anticancer properties of benzodioxole derivatives have been explored extensively. The compound's structural components suggest potential interactions with various cellular targets involved in cancer proliferation and survival. For example, compounds with similar structures have shown efficacy against multiple cancer cell lines with IC50 values ranging from 26 to 65 µM .
Case Study: In Vitro Efficacy
A study investigating the cytotoxic effects of related benzodioxole derivatives reported significant activity against cancer cell lines while showing minimal toxicity to normal cells (IC50 > 150 µM) . This selectivity is crucial for developing effective cancer therapies with reduced side effects.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of α-Amylase : By inhibiting this enzyme, the compound may help regulate carbohydrate metabolism and lower blood glucose levels.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
- Antioxidant Activity : Benzodioxole derivatives often exhibit antioxidant properties that can protect cells from oxidative stress.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
